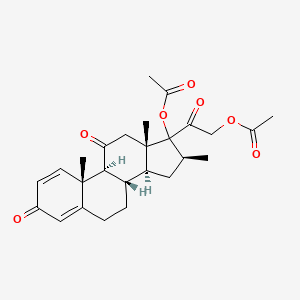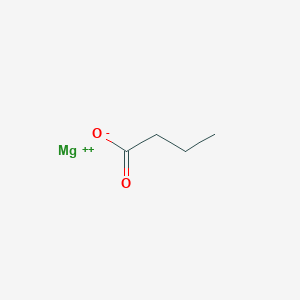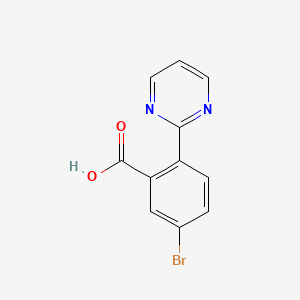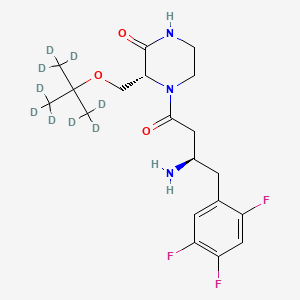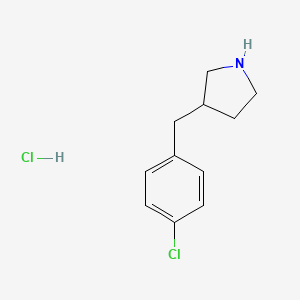
N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate is a derivative of docetaxel, which is a well-known chemotherapeutic agent used primarily in the treatment of various cancers. This compound is an intermediate in the synthesis of docetaxel and is characterized by its complex molecular structure, which includes multiple hydroxyl and acetoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate involves multiple steps, starting from simpler organic molecules. The process typically includes protection and deprotection steps, as well as various functional group transformations. Common reagents used in these reactions include protecting groups like tert-butoxycarbonyl (Boc), oxidizing agents, and reducing agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as acetoxy groups with hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and protecting groups like Boc. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound.
Aplicaciones Científicas De Investigación
N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its potential use in cancer treatment, particularly as a precursor to docetaxel.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
The mechanism of action of N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate involves its conversion to docetaxel, which then exerts its effects by stabilizing microtubules and preventing their depolymerization. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, and the pathways involved are related to cell division and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Docetaxel: The parent compound, used widely in cancer chemotherapy.
Paclitaxel: Another chemotherapeutic agent with a similar mechanism of action but different molecular structure.
Cabazitaxel: A derivative of docetaxel with improved efficacy in certain cancers.
Uniqueness
N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate is unique due to its specific structure, which allows for targeted synthesis and modification of docetaxel. Its unique functional groups and stereochemistry make it a valuable intermediate in the development of new chemotherapeutic agents.
Propiedades
Fórmula molecular |
C40H47NO14 |
|---|---|
Peso molecular |
765.8 g/mol |
Nombre IUPAC |
[(1S,2S,3R,4S,8S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C40H47NO14/c1-19-24(53-36(49)27(44)26(41)22-13-9-7-10-14-22)17-40(50)34(54-35(48)23-15-11-8-12-16-23)30-38(6,32(47)29(52-20(2)42)25(19)37(40,4)5)31(46)28(45)33-39(30,18-51-33)55-21(3)43/h7-16,24,26-31,33-34,44-46,50H,17-18,41H2,1-6H3/t24-,26-,27+,28-,29+,30-,31+,33?,34-,38-,39+,40+/m0/s1 |
Clave InChI |
ATEKNPCUJQRETC-XKQUMADUSA-N |
SMILES isomérico |
CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)N)O)O)OC(=O)C5=CC=CC=C5)[C@@]6(COC6[C@H]([C@H]3O)O)OC(=O)C)C)OC(=O)C |
SMILES canónico |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)N)O)O)OC(=O)C5=CC=CC=C5)C6(COC6C(C3O)O)OC(=O)C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



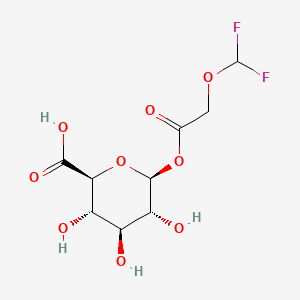
![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
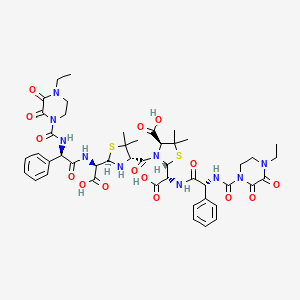
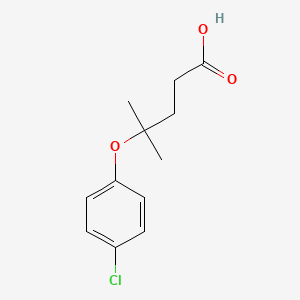
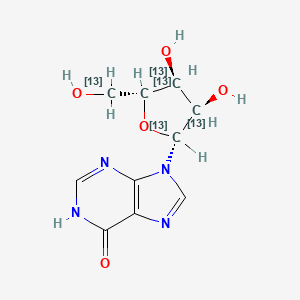
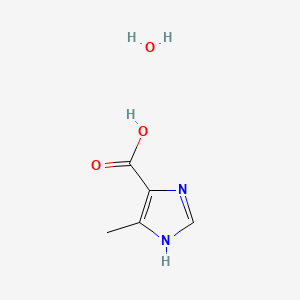
![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
